

Tropospheric Impact of Nitrosyl Iodide and Related Species: A Technical Guide

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Compound of Interest

Compound Name: Nitrosyl iodide

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Introduction

Nitrosyl iodide (INO) and its related iodine and nitrogen-containing species play a significant, yet often underappreciated, role in the chemistry of the troposphere. Their impact extends from influencing the atmosphere's oxidative capacity to the formation of new particles, with subsequent effects on air quality and climate. This technical guide provides an in-depth analysis of the tropospheric impact of **nitrosyl iodide**, detailing its formation, reaction pathways, and the experimental methodologies used to study these processes. Quantitative data are summarized for comparative analysis, and key chemical pathways are visualized to facilitate a deeper understanding of the complex interactions involved.

Quantitative Data on Key Reactions

The following tables summarize important kinetic and thermodynamic data for reactions involving **nitrosyl iodide** and related species. These values are crucial for atmospheric modeling and for understanding the relative importance of different chemical pathways.

Table 1: Rate Constants for Key Gas-Phase Reactions

Reaction Number	Reaction	Rate Constant (k)	Temperature (K)	Reference(s)
R1	$I + NO + M \rightarrow INO + M$	Varies with pressure	320-450	[1]
R2	$INO + h\nu \rightarrow I + NO$	Photolysis rate (J) depends on actinic flux	Tropospheric conditions	
R3	$IO + NO \rightarrow I + NO_2$	$2.1 \times 10^{-11} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	[2]
R4	$OIO + NO \rightarrow IO + NO_2$	$7.6 \times 10^{-13} \exp(607/T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	235-320	[3]
R5	$I_2 + NO_3 \rightarrow I + IONO_2$	$1.5 \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	[1]
R6	$NO + O_3 \rightarrow NO_2 + O_2$	$3.0 \times 10^{-12} \exp(-1500/T) \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Ambient	[4]
R7	$NO_2 + O_3 \rightarrow NO_3 + O_2$	$3.2 \times 10^{-17} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298	[5]

Table 2: Photolysis and Thermodynamic Data

Species	Parameter	Value	Reference(s)
INO	Enthalpy of Formation ($\Delta H_f^0_{298}$)	$29.0 \pm 1 \text{ kcal mol}^{-1}$	[1]
INO ₂	Enthalpy of Formation ($\Delta H_f^0_{298}$)	$14.4 \pm 1 \text{ kcal mol}^{-1}$	[1]
CH ₃ I	Photodissociation Rate Constant (J)	$0.65\text{-}1.41 \times 10^{-3} \text{ s}^{-1}$	[6]

Table 3: Henry's Law Constants

Species	Henry's Law Constant (H)	Temperature (K)	Reference(s)
HONO	$4.8 \times 10^1 \text{ M atm}^{-1}$	298	
INO ₃	-	-	

Experimental Protocols

The study of **nitrosyl iodide** and related reactive species in the laboratory requires specialized techniques that can handle their high reactivity and low concentrations. The following sections detail the methodologies for three key experimental setups.

Chemical Ionization Mass Spectrometry (CIMS) for Detection

Chemical Ionization Mass Spectrometry is a sensitive and selective technique for detecting trace gases in the atmosphere. The use of iodide as a reagent ion (Iodide-CIMS) is particularly effective for a wide range of inorganic and organic compounds.

Protocol for Iodide-CIMS Detection of Iodine and Nitrogen Species:

- Ion Generation:
 - A dilute mixture of methyl iodide (CH₃I) in a high-purity nitrogen (N₂) carrier gas is passed over a radioactive source (e.g., ²¹⁰Po).
 - The alpha particles from the source ionize the carrier gas, which in turn ionizes the CH₃I to produce iodide ions (I⁻).
- Ion-Molecule Reactions:
 - The generated I⁻ ions are directed into an ion-molecule reaction (IMR) chamber.
 - Ambient air containing the target analytes (e.g., INO, HONO, HNO₃) is drawn into the IMR.

- Analyte molecules (A) react with I^- to form adduct ions ($A \cdot I^-$). This is a "soft" ionization technique that minimizes fragmentation.
- Mass Analysis:
 - The ion stream from the IMR is guided into a mass spectrometer, typically a high-resolution time-of-flight (ToF) instrument.
 - The mass-to-charge ratio of the ions is measured, allowing for the identification and quantification of the adduct ions. The high mass defect of iodine aids in the unambiguous identification of iodine-containing species.
- Quantification:
 - The instrument is calibrated using standard gas mixtures of known concentrations of the target analytes.
 - The sensitivity of the instrument to each analyte is determined and used to convert the measured ion signals into atmospheric concentrations.

Flow Tube Reactor for Kinetic Studies

Flow tube reactors are versatile tools for studying gas-phase reactions under controlled conditions of temperature, pressure, and reactant concentrations.

Protocol for a Flow Tube Kinetic Experiment:

- Reactor Setup:
 - A cylindrical glass or quartz tube serves as the main reactor. The temperature is controlled by a circulating fluid jacket.
 - A carrier gas (e.g., He or N_2) flows through the tube at a constant rate, establishing a laminar flow profile.
- Reactant Introduction:

- One reactant (e.g., iodine atoms, generated by photolysis of I_2) is introduced into the main carrier gas flow.
- A second reactant (e.g., NO) is introduced through a movable injector at various points along the length of the reactor. This allows for the variation of the reaction time.
- Reaction and Detection:
 - The reaction occurs as the gases mix and flow down the tube.
 - A detector, often a mass spectrometer or a spectroscopic instrument, is placed at a fixed point at the end of the reactor to monitor the concentration of a reactant or product.
- Kinetic Analysis:
 - By measuring the change in concentration of a species as a function of the movable injector position (and therefore reaction time), the rate constant for the reaction can be determined.
 - The experiment is repeated under different conditions (temperature, pressure, initial concentrations) to determine the temperature and pressure dependence of the rate constant.

Smog Chamber for Simulation of Atmospheric Conditions

Smog chambers are large, controlled-environment reactors used to simulate complex atmospheric chemical processes, including gas-phase reactions, photolysis, and aerosol formation.

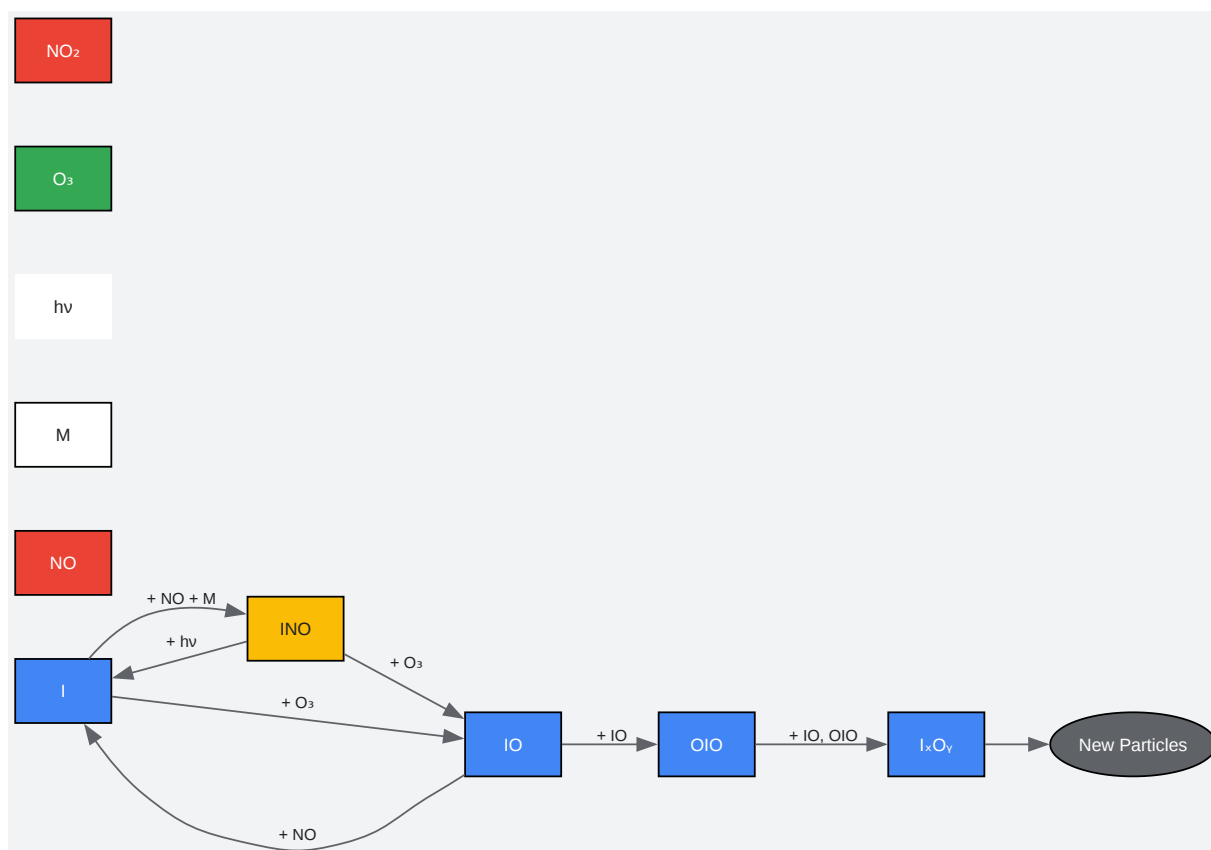
Protocol for a Smog Chamber Experiment:

- Chamber Preparation:
 - The chamber, typically a large bag made of inert FEP Teflon film, is flushed with purified air to remove any residual contaminants.
 - The temperature and relative humidity inside the chamber are controlled.

- Introduction of Precursors:
 - Known concentrations of precursor gases (e.g., I_2 , NO_x , O_3 , and volatile organic compounds) are injected into the chamber.
- Initiation of Photochemistry:
 - The chamber is irradiated with a light source (e.g., blacklights or xenon arc lamps) that mimics the solar spectrum to initiate photochemical reactions.
- Monitoring of Chemical Evolution:
 - A suite of analytical instruments is connected to the chamber to monitor the time evolution of both gas-phase species (using techniques like CIMS and FTIR) and aerosol particles (using instruments like a Scanning Mobility Particle Sizer).
- Data Analysis:
 - The observed concentration profiles of reactants, intermediates, and products are used to test and refine chemical mechanisms.
 - The formation and growth of new particles can be studied in detail, providing insights into the role of species like iodine oxides in aerosol formation.

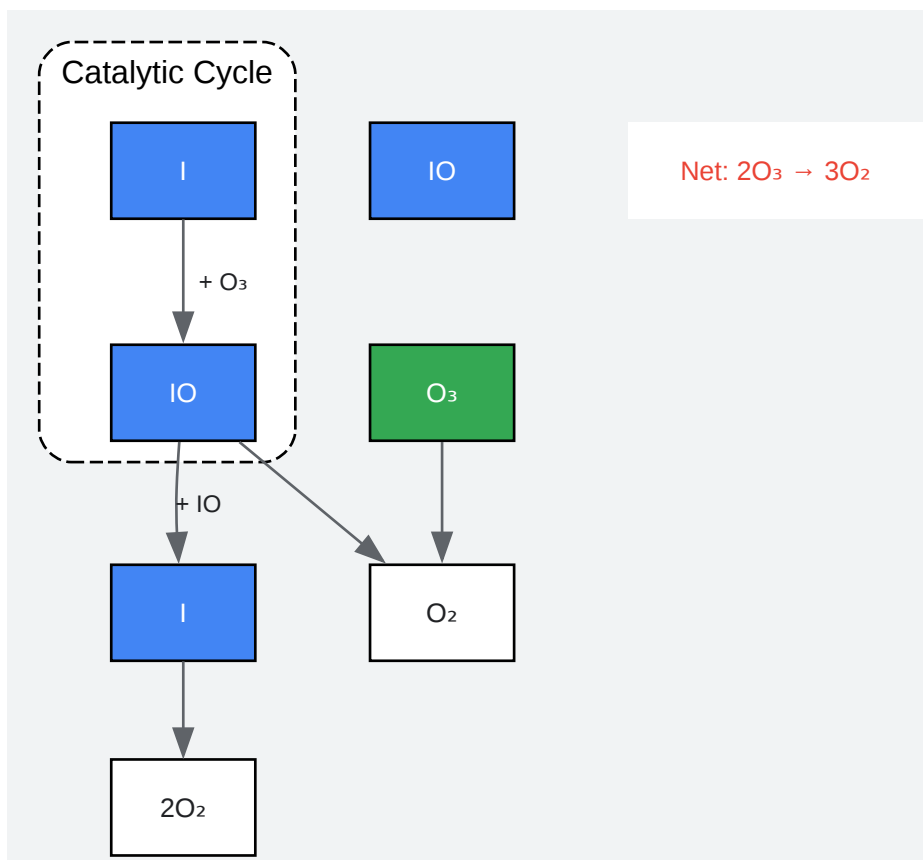
Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction pathways involving **nitrosyl iodide** and related species in the troposphere.



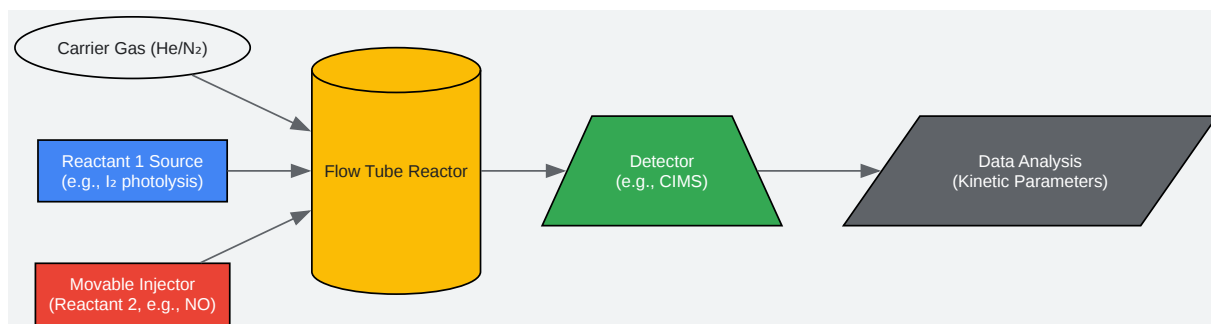
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Caption: Formation and loss pathways of **nitrosyl iodide** (INO) in the troposphere.



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Caption: Catalytic cycle for ozone destruction involving iodine species.



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Caption: Workflow for a typical flow tube kinetics experiment.

Conclusion

Nitrosyl iodide and related species are integral components of tropospheric chemistry, influencing ozone budgets, the formation of new particles, and the overall oxidizing capacity of the atmosphere. Understanding their complex reaction networks is essential for accurate atmospheric modeling and for developing effective strategies to address air quality and climate change. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the intricate roles of these fascinating molecules. Future research should focus on obtaining more precise kinetic data for a wider range of atmospheric conditions and on further elucidating the heterogeneous chemistry involving these species on aerosol surfaces.

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References

- 1. Kinetic and thermodynamic properties of nitrosyl iodide and nitryl iodide intermediate complexes in iodine recombination [infoscience.epfl.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. nks.org [nks.org]
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